![molecular formula C21H24N2O3 B2842657 Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate CAS No. 1235190-03-0](/img/structure/B2842657.png)
Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate
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Description
“Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of two known compounds: “Methyl biphenyl-4-carboxylate” and "Methyl piperidine-4-carboxylate" . The former is a compound with the molecular formula C14H12O2 and a molecular weight of 212.2439 . The latter is used as a reactant for synthesis of various agents and inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of its related compounds. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a biphenyl group (two benzene rings connected by a single bond) via a carboxamide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its related compounds. For instance, “Methyl biphenyl-4-carboxylate” is known to have a molecular weight of 212.2439 . “Methyl piperidine-4-carboxylate” is slightly soluble in water .Scientific Research Applications
Antitubercular Agents
“Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate” is used as a reactant for the synthesis of antitubercular agents . These agents are used to treat tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis.
Aminopyrazine Inhibitors
This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have shown promise in inhibiting certain biological processes, which can be useful in the treatment of various diseases.
Protein Kinase D Inhibitors
It is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a crucial role in several biological processes, including cell proliferation and survival. Inhibitors of this protein can be used in the treatment of cancer and other diseases.
Catalyst for Asymmetric Hydrogenation
“Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate” is used as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key process in the synthesis of chiral molecules, which are important in pharmaceuticals and other industries.
Anticancer Agents
Piperidine derivatives, which include “Methyl 4-([1,1’-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate”, are used as anticancer agents . They have shown promise in inhibiting the growth of cancer cells and could be used in the development of new cancer treatments.
Antimicrobial Agents
Piperidine derivatives are also used as antimicrobial agents . They can inhibit the growth of harmful microorganisms, making them useful in the treatment of various infections.
properties
IUPAC Name |
methyl 4-[[(4-phenylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)23-13-11-16(12-14-23)15-22-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUSFQFLLWRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate |
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